An In-depth Technical Guide to Boc-Aminooxy-PEG4-CH2CO2H: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Boc-Aminooxy-PEG4-CH2CO2H: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Aminooxy-PEG4-CH2CO2H is a versatile, heterobifunctional crosslinking reagent integral to modern bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a Boc-protected aminooxy group, a terminal carboxylic acid, and a hydrophilic tetraethylene glycol (PEG4) spacer, enables the sequential and chemoselective conjugation of diverse biomolecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and illustrates the logical workflows involved in its use for creating complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
Boc-Aminooxy-PEG4-CH2CO2H is a powerful tool in the molecular engineer's toolkit. It serves as a bridge, covalently connecting two different molecules with high specificity and efficiency. Its structure is intelligently designed with three key components:
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A Terminal Carboxylic Acid (-CH2CO2H): This functional group allows for the stable coupling to primary amines, such as those on the side chains of lysine residues in proteins, through the formation of an amide bond. This reaction is typically mediated by carbodiimide chemistry.
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A Boc-Protected Aminooxy Group (Boc-NH-O-): The tert-butyloxycarbonyl (Boc) protecting group provides a stable mask for the highly reactive aminooxy functionality. This group can be selectively removed under mild acidic conditions, revealing the aminooxy group (-O-NH2). The deprotected aminooxy group can then react specifically with an aldehyde or ketone to form a highly stable oxime bond.[1][]
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A PEG4 Spacer: The tetraethylene glycol linker enhances the aqueous solubility of the molecule and its conjugates.[1] It also provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
This dual-functionality allows for a controlled, stepwise approach to conjugation, making it a linker of choice in the development of complex therapeutics like PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity, and ADCs, which target cytotoxic drugs to cancer cells.[3][4][5][6]
Physicochemical Properties
The fundamental properties of Boc-Aminooxy-PEG4-CH2CO2H are summarized below. This data is essential for calculating molar quantities for conjugation reactions and for understanding its physical characteristics.
| Property | Value | Source |
| Molecular Formula | C15H29NO9 | [1] |
| Molecular Weight | 367.39 g/mol | [3][6] |
| CAS Number | 2028281-90-3 | [1][5] |
| Appearance | White to off-white solid or oil | Generic |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | [1][5] |
Core Chemistries and Signaling Pathways
The utility of Boc-Aminooxy-PEG4-CH2CO2H is centered on two orthogonal (chemically independent) reactions: amide bond formation and oxime ligation. The following diagrams illustrate the logical flow of these processes.
Detailed Experimental Protocols
The following protocols provide a generalized framework for the use of Boc-Aminooxy-PEG4-CH2CO2H. Note: These are starting points; optimal conditions such as molar ratios, reaction times, and temperatures should be determined empirically for each specific application.
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Protein
This protocol describes the formation of a stable amide bond between the linker and a protein (e.g., an antibody) containing accessible primary amine groups.
Materials:
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Boc-Aminooxy-PEG4-CH2CO2H
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Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
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Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
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Reagent Preparation:
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Prepare a 10 mg/mL stock solution of Boc-Aminooxy-PEG4-CH2CO2H in anhydrous DMF or DMSO.
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Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
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Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.
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Activation of Linker:
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In a microfuge tube, combine the Boc-Aminooxy-PEG4-CH2CO2H solution with the EDC and NHS solutions. A typical starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).
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Incubate at room temperature for 15-30 minutes to generate the NHS-activated ester.
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Conjugation to Protein:
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Add the activated linker solution to the protein solution. The molar excess of linker over protein will influence the degree of labeling and should be optimized (start with a 5-20 fold molar excess).
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching and Purification:
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Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
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Purify the resulting Boc-protected protein-linker conjugate using SEC or dialysis to remove excess reagents and byproducts.
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Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to expose the reactive aminooxy terminus.
Materials:
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Boc-protected protein-linker conjugate
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Trifluoroacetic acid (TFA)
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Anhydrous Dichloromethane (DCM)
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Scavenger (optional, e.g., Triisopropylsilane (TIS))
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Purification system (e.g., SEC or dialysis)
Procedure:
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Reaction Setup:
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Lyophilize or buffer-exchange the Boc-protected conjugate into a non-nucleophilic buffer and then lyophilize to dryness.
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Prepare a deprotection solution of 20-50% TFA in anhydrous DCM. If the substrate is sensitive to cations, add a scavenger like TIS (2-5%).
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Deprotection Reaction:
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Dissolve the dried conjugate in the deprotection solution.
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Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by LC-MS.
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Removal of Reagents:
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Remove the TFA and DCM by evaporation under a gentle stream of nitrogen.
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Immediately purify the aminooxy-functionalized protein conjugate by SEC or dialysis into the desired buffer for the next step to avoid degradation.
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Protocol 3: Oxime Ligation
This protocol forms a stable oxime bond between the aminooxy-functionalized protein and an aldehyde or ketone-containing molecule (e.g., a cytotoxic drug, a fluorescent probe).
Materials:
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Aminooxy-functionalized protein conjugate
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Aldehyde or ketone-containing molecule
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Ligation Buffer (e.g., 100 mM Sodium Acetate, pH 4.5-5.5, or PBS, pH 7.0-7.5)
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Aniline (optional, as a catalyst)
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Purification system (e.g., SEC, Hydrophobic Interaction Chromatography (HIC))
Procedure:
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Reagent Preparation:
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Dissolve the aldehyde/ketone-containing molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting into the Ligation Buffer.
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If using a catalyst, prepare a fresh stock solution of aniline (e.g., 100 mM in DMSO).
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Ligation Reaction:
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Combine the aminooxy-functionalized protein with the aldehyde/ketone molecule in the Ligation Buffer. A 5-10 fold molar excess of the carbonyl compound is a good starting point.
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The reaction is generally faster at a more acidic pH (4.5-5.5). If a neutral pH is required for protein stability, the reaction rate can be significantly enhanced by the addition of 10-20 mM aniline as a catalyst.
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Incubate the reaction for 2-16 hours at room temperature or 37°C. Monitor the reaction by LC-MS or HIC-HPLC.
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Purification:
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Once the reaction is complete, purify the final bioconjugate using an appropriate chromatography method (e.g., SEC to remove small molecules, HIC to separate species with different drug-to-antibody ratios).
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Summary and Conclusion
Boc-Aminooxy-PEG4-CH2CO2H is a high-utility heterobifunctional linker that provides a robust and controlled method for creating complex bioconjugates. Its design allows for the selective and sequential attachment of molecules through stable amide and oxime bonds. The integrated PEG4 spacer enhances solubility, a key feature for biological applications. The detailed protocols and logical workflows presented in this guide offer a practical framework for researchers in drug development and chemical biology to leverage the capabilities of this powerful crosslinking reagent in their research and development endeavors.
